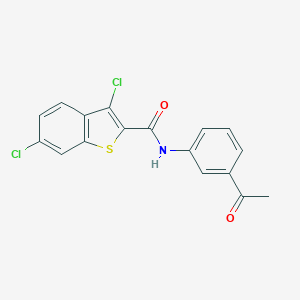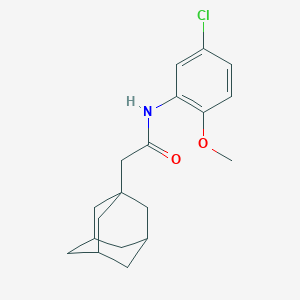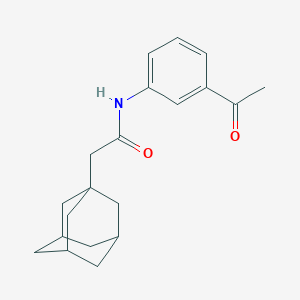
N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide, also known as AD-041, is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and inflammation.
科学的研究の応用
N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. Studies have shown that N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to be effective in inhibiting the metastasis of cancer cells. N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
作用機序
The mechanism of action of N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide involves the inhibition of various signaling pathways involved in cell growth and inflammation. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide also inhibits the activity of PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide has been found to inhibit the activity of HDAC enzymes, which play a role in regulating gene expression.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the metastasis of cancer cells. N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-angiogenic properties, which can inhibit the growth of blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. However, there are some limitations to using N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the research on N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide. One area of research is the development of N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide as a potential therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide in humans. Another area of research is the identification of the specific molecular targets of N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide, which can help in the design of more targeted therapies. Additionally, studies are needed to determine the safety and toxicity of N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide in humans, which is essential for its clinical development.
合成法
The synthesis of N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide involves the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst, followed by the reaction with 3-acetylaniline. The final product is obtained after purification using column chromatography. This method has been optimized to obtain a high yield of N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide with high purity.
特性
分子式 |
C17H11Cl2NO2S |
|---|---|
分子量 |
364.2 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H11Cl2NO2S/c1-9(21)10-3-2-4-12(7-10)20-17(22)16-15(19)13-6-5-11(18)8-14(13)23-16/h2-8H,1H3,(H,20,22) |
InChIキー |
CYTXGMNFUFEHFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B251205.png)
![4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251206.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B251210.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251211.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251216.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

